(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is of particular interest due to its potential use in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often involve the use of transition metal catalysts and specific reaction temperatures to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of fluorinated compounds like (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine often employs high-pressure reactors and specialized catalysts to achieve high yields and purity. The use of trifluoromethyl iodide in the presence of a copper catalyst is a common industrial method . This approach ensures efficient production while maintaining the integrity of the fluorinated compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or trifluorotoluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar trifluoromethyl group, used as a solvent and synthetic intermediate.
α-Trifluoromethylstyrene: A versatile synthetic intermediate for the preparation of more complex fluorinated compounds.
Uniqueness
(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific structural configuration and the presence of both fluorine and amine groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H10F4N2 |
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Molecular Weight |
222.18 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-6-3-1-2-5(9(11,12)13)8(6)7(15)4-14/h1-3,7H,4,14-15H2/t7-/m0/s1 |
InChI Key |
PVMVSSVWEBABDP-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](CN)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CN)N)C(F)(F)F |
Origin of Product |
United States |
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